molecular formula C19H12ClN3O2 B5142012 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide

Cat. No.: B5142012
M. Wt: 349.8 g/mol
InChI Key: ISZQKFFWIPQLNK-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a pyridine ring and a carboxamide group The presence of a chlorophenyl group further adds to its structural complexity

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-14-3-1-2-13(10-14)19-23-16-11-15(4-5-17(16)25-19)22-18(24)12-6-8-21-9-7-12/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQKFFWIPQLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with a suitable amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by forming hydrogen bonds with key amino acid residues in the active site.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide: Similar structure but with a different position of the chlorine atom.

    N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

Uniqueness

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide is unique due to the specific positioning of the chlorophenyl group and the carboxamide group, which can influence its biological activity and chemical reactivity. The presence of the benzoxazole ring also contributes to its distinct properties, making it a valuable compound for various applications.

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